![molecular formula C₁₄H₂₂N₂O₄ B1144444 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid CAS No. 1099083-50-7](/img/structure/B1144444.png)
1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid
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Description
1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid, also known as N-Acetylisonipecotic acid, is a chemical compound with the empirical formula C8H13NO3 . It is a heterocyclic building block used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s important to note that it can be used as a reactant for the synthesis of various derivatives. For example, it can be used in the synthesis of triazole derivatives, antiproliferative agents, CDK inhibitors, CCR5 antagonists for HIV treatment, and nhNK1 antagonists .Molecular Structure Analysis
The molecular weight of this compound is 171.19 . The SMILES string representation isCC(=O)N1CCC(CC1)C(O)=O
. The IUPAC Standard InChI is InChI=1S/C8H13NO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)
. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 180-184 °C (lit.) .Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if it comes into contact with eyes .
Future Directions
properties
IUPAC Name |
1-(1-acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-10(17)15-6-2-11(3-7-15)13(18)16-8-4-12(5-9-16)14(19)20/h11-12H,2-9H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBQDPOMHWINJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid |
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